6-(3-Methoxyphenyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)pyrimidin-4-ol

Description

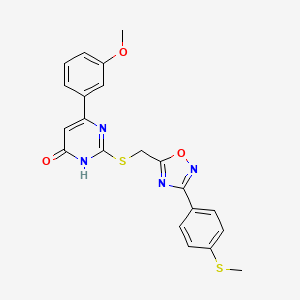

The compound 6-(3-Methoxyphenyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)pyrimidin-4-ol features a pyrimidin-4-ol core substituted at position 6 with a 3-methoxyphenyl group and at position 2 with a thioether-linked 1,2,4-oxadiazole moiety bearing a 4-(methylthio)phenyl group. This structure combines heterocyclic elements (pyrimidine and oxadiazole) with aryl and thioether substituents, which are common in pharmacologically active compounds targeting enzymes or receptors . While direct evidence for this compound’s synthesis or applications is absent in the provided materials, its structural motifs align with derivatives discussed in multiple studies (e.g., pyrimidine-based therapeutics in and oxadiazole-containing molecules in ).

Properties

IUPAC Name |

4-(3-methoxyphenyl)-2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O3S2/c1-27-15-5-3-4-14(10-15)17-11-18(26)23-21(22-17)30-12-19-24-20(25-28-19)13-6-8-16(29-2)9-7-13/h3-11H,12H2,1-2H3,(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHSTCUOZOSYSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=O)NC(=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(3-Methoxyphenyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)pyrimidin-4-ol is a novel synthetic derivative that incorporates multiple pharmacophores, including a pyrimidine core and oxadiazole moiety. This compound has attracted attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure includes:

- A 3-methoxyphenyl group

- A methylthio substituent

- An oxadiazole ring

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including cytotoxicity against various cancer cell lines, antimicrobial properties, and potential enzyme inhibition.

1. Cytotoxic Activity

Studies have demonstrated that the compound exhibits cytotoxic effects against several human cancer cell lines. For instance, it has shown IC50 values below 100 μM against cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 36 | Induction of apoptosis via caspase activation |

| HeLa | 34 | Apoptotic morphology changes observed |

| MCF-7 | <100 | Moderate cytotoxicity with concentration dependence |

The cytotoxic effect is primarily mediated through the induction of apoptosis. The compound activates caspases, which are critical enzymes in the apoptotic pathway. In particular, significant increases in activated caspases were observed in HeLa cells treated with the compound at concentrations of 100 μM .

3. Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. It was found to inhibit various bacterial strains effectively. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µM |

| Escherichia coli | 16 µM |

| Pseudomonas aeruginosa | 12 µM |

These results suggest that the compound may serve as a lead candidate for developing new antimicrobial agents .

Case Studies

Several studies have highlighted the biological efficacy of similar oxadiazole derivatives:

- Anticancer Studies : A study by Dhumal et al. (2016) explored a series of oxadiazole derivatives and reported strong cytotoxicity against Mycobacterium bovis BCG and various human cancer cell lines . This aligns with findings on our target compound's effectiveness against similar cell lines.

- Antimicrobial Research : Desai et al. (2018) investigated pyridine-based oxadiazole derivatives for their antimicrobial properties, demonstrating significant activity against both Gram-positive and Gram-negative bacteria . The structural similarities suggest that our compound may exhibit comparable efficacy.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrimidine core and subsequent modifications to introduce the methoxy and methylthio groups. The characterization of the compound can be performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : To determine the molecular structure and confirm the presence of specific functional groups.

- Mass Spectrometry (MS) : For molecular weight determination and structural elucidation.

- Infrared (IR) Spectroscopy : To identify functional groups based on their characteristic absorption bands.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 6-(3-Methoxyphenyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)pyrimidin-4-ol exhibit significant antimicrobial activity. For instance, derivatives containing the pyrimidine structure have shown efficacy against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) values in the low micromolar range . This suggests that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Potential

The compound's structural features may also confer anticancer properties. Research has demonstrated that similar thiazole and pyrimidine derivatives possess cytotoxic effects against cancer cell lines. In vitro studies using MTT assays have shown promising results, indicating that these compounds can induce apoptosis in cancer cells . The mechanism of action may involve inhibition of key enzymes involved in cancer cell proliferation.

Anti-inflammatory Activity

In silico studies have predicted that compounds with similar structures could act as inhibitors of inflammatory pathways, such as 5-lipoxygenase (5-LOX). This suggests potential applications in treating inflammatory diseases . Further experimental validation is necessary to confirm these predictions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:

- Substituents on the Aromatic Rings : Variations in electron-donating or withdrawing groups can significantly affect potency.

- Length and Nature of Linkers : The methylthio group and its positioning relative to other functional groups can modulate interaction with biological targets.

Comparison with Similar Compounds

Data Tables for Comparative Analysis

Table 1: Structural and Functional Comparison

Research Findings and Implications

- Substituent Effects : The 3-methoxyphenyl group in the target compound may confer greater metabolic stability compared to morpholine or sulfonamide groups due to reduced polarity .

- Oxadiazole vs. Thiazole : Oxadiazole moieties (as in the target compound and ) often enhance binding affinity to hydrophobic enzyme pockets, whereas thiazole derivatives () prioritize solubility .

- Analytical Challenges : HR-MS and RP-HPLC methods (e.g., tR 11.34 min in ) are critical for characterizing such complex heterocycles .

Q & A

Q. What synthetic strategies are employed to construct the 1,2,4-oxadiazole moiety in this compound?

The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives or activated esters. For example, intermediate amidoximes can react with carbonyl compounds under thermal or catalytic conditions (e.g., POCl₃ or DCC) to form the oxadiazole core . Evidence from similar compounds shows that reaction conditions (e.g., basic media for thiol incorporation) are critical to avoid side reactions .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- 1H/13C NMR : Essential for verifying substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, pyrimidin-4-ol -OH signal at δ 10–12 ppm).

- LC-MS/MS : Validates molecular weight (e.g., [M+H]+ ion) and detects impurities.

- FT-IR : Identifies functional groups (e.g., S=O stretching in oxadiazole at ~1250 cm⁻¹, thioether C-S at ~650 cm⁻¹) .

Q. What purification methods are recommended for isolating this compound?

Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/dioxane mixtures) are effective. Evidence from analogous pyrimidine derivatives highlights the use of chloroform-hexane recrystallization to remove phosphorylated byproducts .

Advanced Research Questions

Q. How can researchers address low yields during the coupling of the pyrimidin-4-ol core with the oxadiazole-thioether moiety?

- Optimize reaction conditions : Use anhydrous DMF as a solvent and elevate temperatures (80–100°C) to enhance reactivity .

- Protective groups : Temporarily protect the pyrimidin-4-ol -OH group with tert-butyldimethylsilyl (TBDMS) to prevent undesired side reactions .

- Catalysts : Introduce Lewis acids (e.g., ZnCl₂) to accelerate thioether bond formation .

Q. How should contradictory solubility data in polar vs. non-polar solvents be resolved?

Contradictions may arise from polymorphic forms or residual solvents. Conduct:

- Thermogravimetric analysis (TGA) : Identify solvent residues.

- Solvent screening : Test binary mixtures (e.g., DMSO/water) to improve dissolution. Evidence from thiazolo-pyrimidine derivatives suggests solubility in DMF/ethanol (1:1) at elevated temperatures .

Q. What in vitro assays are suitable for evaluating the metabolic stability of this compound?

- Hepatic microsome assays : Use human liver microsomes (HLMs) with NADPH cofactors to measure half-life (t½).

- CYP450 inhibition screening : Assess interactions with CYP3A4/2D6 isoforms via fluorometric assays.

- Plasma stability tests : Incubate in plasma (37°C, 24h) and quantify degradation via HPLC .

Q. How can computational modeling predict the bioactivity of this compound against target enzymes?

- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases or oxidoreductases). Focus on the oxadiazole and thioether moieties as potential pharmacophores.

- QSAR models : Corrogate electronic descriptors (e.g., HOMO-LUMO gaps) with activity data from analogous triazole-pyrimidines .

Key Considerations for Experimental Design

- Stability : The methylthio group is prone to oxidation. Store the compound under argon at –20°C .

- Biological assays : Prioritize assays relevant to the compound’s structural motifs (e.g., antimicrobial testing for oxadiazole derivatives ).

- Stereochemical effects : Use chiral HPLC to resolve enantiomers if asymmetric centers are present .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.